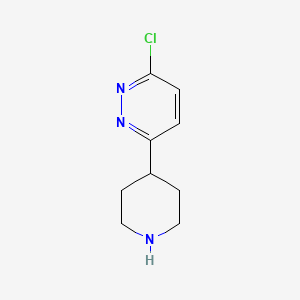

3-Chloro-6-(piperidin-4-yl)pyridazine

Beschreibung

Significance of Pyridazine (B1198779) and Piperidine (B6355638) Scaffolds in Drug Discovery

The pyridazine and piperidine moieties are considered "privileged structures" in the field of drug discovery. This designation is attributed to their ability to interact with a wide range of biological targets, thereby forming the basis for numerous therapeutic agents.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is valued for its unique physicochemical properties. The nitrogen atoms can act as hydrogen bond acceptors and influence the electronic properties of the molecule, which can be crucial for binding to biological targets. Pyridazine derivatives have been investigated for a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The presence of the pyridazine nucleus can also modulate a compound's metabolic stability and pharmacokinetic profile.

Similarly, the piperidine scaffold, a saturated six-membered heterocycle with one nitrogen atom, is one of the most ubiquitous structural components in approved drugs. mdpi.com Its conformational flexibility allows it to present substituents in specific three-dimensional orientations, which is critical for optimizing interactions with protein binding sites. Piperidine-containing compounds have demonstrated a vast array of biological activities and are found in drugs targeting the central nervous system, as well as in treatments for cancer and viral infections. mdpi.com The basic nitrogen atom of the piperidine ring is often a key feature for forming salt derivatives, which can improve the solubility and bioavailability of a drug.

The combination of these two scaffolds in a single molecule, as seen in 3-Chloro-6-(piperidin-4-yl)pyridazine, offers medicinal chemists a versatile platform for creating new chemical entities with the potential for novel or improved therapeutic effects.

Historical Context of Pyridazine and Piperidinyl Derivatives in Therapeutic Development

The exploration of pyridazine and piperidine derivatives in medicine has a rich history. The first pyridazine was synthesized in the late 19th century, but intensive investigation into its therapeutic potential began in the mid-20th century. Early research led to the discovery of pyridazine-containing compounds with a variety of biological effects. For instance, some pyridazinone derivatives were found to possess analgesic and anti-inflammatory properties. researchgate.net Over the years, the pyridazine core has been incorporated into molecules targeting a diverse range of diseases, solidifying its role as a valuable heterocyclic system in medicinal chemistry.

The therapeutic journey of piperidine derivatives is even more extensive. Many early pharmaceuticals, including some of the first synthetic analgesics and antihistamines, were based on the piperidine structure. The structural versatility of the piperidine ring has allowed for its continuous use in the development of new generations of drugs. From well-established antipsychotics to modern targeted cancer therapies, the piperidine moiety has remained a central element in the design of effective and selective medications.

The historical success of both pyridazine and piperidinyl-containing drugs provides a strong foundation for the continued exploration of hybrid molecules that feature both of these important pharmacophores.

Rationale for Researching this compound and Related Structures

The primary rationale for the synthesis and investigation of this compound lies in its potential utility as a versatile chemical intermediate for the creation of more complex molecules with desired biological activities. The structure of this compound presents several key features that are attractive for medicinal chemistry research:

A Reactive Chlorine Atom: The chloro substituent on the pyridazine ring serves as a convenient chemical handle. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups and the construction of diverse chemical libraries. This is a common strategy in drug discovery to explore the structure-activity relationships of a new series of compounds.

A Modifiable Piperidine Nitrogen: The secondary amine of the piperidine ring provides another site for chemical modification. This allows for the attachment of different substituents, which can be used to fine-tune the physicochemical properties of the molecule, such as its solubility, lipophilicity, and basicity, all of which can influence its pharmacokinetic and pharmacodynamic profile.

A Proven Pharmacophoric Combination: As previously discussed, the combination of the pyridazine and piperidine scaffolds has proven to be a successful strategy in the development of bioactive compounds. Research into analogues has shown that this combination can lead to potent inhibitors of various enzymes and receptors. For example, related structures have been investigated for their potential as anticancer agents and for their activity on the central nervous system. mdpi.com

While detailed biological activity data for this compound itself is not extensively available in the public domain, its value as a building block is evident from its appearance in the synthetic schemes of numerous patents for more complex therapeutic agents. The research findings for this compound are therefore primarily centered on its synthesis and its utility in creating new chemical entities.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.66 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem.

An in-depth examination of the synthetic approaches and chemical transformations involving this compound and its analogues reveals a landscape rich with established and innovative organic chemistry methodologies. This article focuses exclusively on the chemical synthesis and modification of this important heterocyclic scaffold.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-piperidin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-2,7,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLERFBRHPXQUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of Pyridazine Piperidinyl Compounds

Spectroscopic Analysis in Structural Confirmation

Spectroscopic techniques are fundamental tools for confirming the identity and purity of newly synthesized pyridazine (B1198779) and piperidine (B6355638) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial, providing complementary information to build a complete structural picture.

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules. For a compound like 3-Chloro-6-(piperidin-4-yl)pyridazine, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the distinct chemical environments of the pyridazine and piperidine rings.

In ¹H NMR spectra of related 2,6-diarylpiperidin-4-ones, protons on the piperidine ring exhibit specific coupling patterns that confirm a chair conformation. For instance, the C6 proton often appears as a doublet of doublets due to coupling with adjacent methylene (B1212753) protons, with coupling constants indicative of both diaxial and axial-equatorial interactions. niscpr.res.in The presence of substituents, such as a chloro group, does not fundamentally alter the chair conformation but can influence the chemical shifts. niscpr.res.in

For the pyridazine moiety, the aromatic protons typically appear as doublets in the downfield region of the ¹H NMR spectrum, characteristic of aromatic systems. In ¹³C NMR, the carbon atoms of the pyridazine ring would resonate at lower fields compared to the sp³-hybridized carbons of the piperidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. jocpr.comspectrabase.com

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| ¹H NMR | Pyridazine H | ~7.5 - 8.0 | Two doublets (d) |

| Piperidine CH (at C4) | ~3.0 - 3.5 | Multiplet (m) | |

| Piperidine CH₂ (axial/equatorial) | ~1.5 - 3.0 | Multiple multiplets | |

| Piperidine NH | Variable, broad singlet (s) | Dependent on solvent and concentration | |

| ¹³C NMR | Pyridazine C-Cl | ~155 - 160 | - |

| Pyridazine C-N (piperidine) | ~160 - 165 | - | |

| Pyridazine CH | ~120 - 130 | Two distinct signals | |

| Piperidine CH/CH₂ | ~25 - 55 | Multiple signals for C2/C6, C3/C5, and C4 |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₉H₁₂ClN₃), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass. The presence of a chlorine atom would be evident from a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron impact (EI) mass spectrometry studies on related fused pyrimidine (B1678525) systems have shown characteristic fragmentation patterns, including retro-Diels-Alder reactions on the pyridazine ring. growingscience.com For this compound, plausible fragmentation pathways could involve the cleavage of the bond between the two rings or the fragmentation of the piperidine ring itself.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 197/199 | [C₉H₁₂ClN₃]⁺ | Molecular ion (M⁺) peak with characteristic chlorine isotope pattern. |

| 113/115 | [C₄H₂ClN₂]⁺ | Fragment corresponding to the chloropyridazine radical cation after cleavage of the C-C bond to the piperidine ring. |

| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidinyl cation. |

X-ray Crystallography for Solid-State Structure Determination

The crystal system and space group describe the symmetry of the crystal lattice. Pyridazine derivatives are known to crystallize in various systems. For example, 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine crystallizes in the monoclinic system, while 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine adopts a triclinic system. nih.govnih.gov It is plausible that this compound would crystallize in one of these common, lower-symmetry systems.

Crystallographic Data for Analogous Pyridazine Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine | Monoclinic | P2₁/c | nih.gov |

| 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | Monoclinic | P2₁/c | nih.govresearchgate.net |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Triclinic | P-1 | nih.gov |

X-ray diffraction studies consistently show that the six-membered piperidine ring, similar to cyclohexane, preferentially adopts a chair conformation to minimize steric and torsional strain. nih.govstrath.ac.uk This has been confirmed in crystal structures of various piperidine derivatives. nih.gov In compounds containing a piperazine (B1678402) ring, which is structurally similar to piperidine, the chair conformation is also overwhelmingly favored. nih.govnih.govresearchgate.netresearchgate.net Therefore, it is highly probable that the piperidine ring in this compound exists in a chair conformation, with the pyridazine substituent likely occupying an equatorial position to reduce steric hindrance. The pyridazine ring itself is expected to be largely planar due to its aromatic character. nih.govliberty.edu

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. mdpi.com In the crystal lattice of this compound, several types of non-covalent interactions would be expected to play a role. The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors. nih.govblumberginstitute.org

Biological Activity and Pharmacological Investigation of 3 Chloro 6 Piperidin 4 Yl Pyridazine Analogues

Exploration of Enzymatic Inhibition Properties

The following sections detail the inhibitory activities of 3-chloro-6-(piperidin-4-yl)pyridazine analogues against several important enzymes. The research findings highlight the potential of this chemical class in the development of targeted therapeutics.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Analogues of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Dysregulation of cholinergic neurotransmission is a hallmark of Alzheimer's disease.

One notable analogue, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, demonstrated potent inhibition of AChE with a half-maximal inhibitory concentration (IC50) of 0.12 µM. This represents a significant increase in potency when compared to the parent compound, minaprine. Further structural modifications have been explored to optimize this activity. For instance, the introduction of a methyl group at the C-5 position of the pyridazine (B1198779) ring and various substitutions on the C-6 phenyl ring have been shown to influence both potency and selectivity for AChE over BuChE. Specifically, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine was found to be a highly selective AChE inhibitor.

Table 1: AChE Inhibitory Activity of Selected Pyridazine Analogues

| Compound | AChE IC50 (µM) |

|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 0.12 |

| Minaprine | 85 |

Glutaminase Inhibition

Glutaminase (GLS) is a key enzyme in cancer metabolism, responsible for converting glutamine to glutamate. The inhibition of GLS is a promising strategy for cancer therapy. Recent research has identified thiadiazole-pyridazine derivatives as potent inhibitors of glutaminase C (GAC), a splice variant of GLS. nih.gov

A series of these compounds demonstrated robust GAC inhibitory activity and antiproliferative effects in A549 lung cancer cells. nih.gov Two promising inhibitors, compounds 11 and 39 from the study, were identified with significant biological activity. nih.gov X-ray crystallography studies revealed a novel binding mode for these inhibitors within an allosteric subpocket of GAC. nih.gov This discovery opens a new avenue for the development of pyridazine-based glutaminase inhibitors. nih.gov

Table 2: GAC Inhibitory and Antiproliferative Activities of Thiadiazole-Pyridazine Derivatives

| Compound | GAC IC50 (nM) | A549 Cell Proliferation IC50 (nM) |

|---|---|---|

| 11 | 18 ± 2 | 19 ± 2 |

| 39 | 22 ± 1 | 24 ± 4 |

HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. While research into this compound analogues as HPK1 inhibitors is limited, related heterocyclic scaffolds have been explored.

One study detailed the synthesis of pyrido[3,4-c]pyridazine derivatives as HPK1 inhibitors. mdpi.com This suggests that the broader pyridazine chemical space is of interest for targeting HPK1. Further investigation is needed to determine if the this compound scaffold can be adapted to effectively inhibit HPK1.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is frequently observed in cancer. A series of 3,6-disubstituted pyridazines have been synthesized and evaluated as potent CDK2 inhibitors. nih.govnih.gov These compounds demonstrated significant antiproliferative activity against human breast cancer cell lines. nih.govnih.gov

Several analogues showed excellent inhibitory activity against CDK2 in the nanomolar range. nih.gov Notably, the introduction of various substituents at the 3 and 6 positions of the pyridazine ring allowed for the fine-tuning of potency. nih.gov The binding interactions of these compounds within the CDK2 active site have also been explored through in silico studies. nih.gov

Table 3: CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Analogues

| Compound | CDK2 IC50 (nM) |

|---|---|

| 11e | 151 |

| 11h | 43.8 |

| 11l | 55.6 |

| 11m | 20.1 |

c-Met and Pim-1 Kinase Inhibition

The receptor tyrosine kinase c-Met and the serine/threonine kinase Pim-1 are both implicated in cancer cell proliferation, survival, and metastasis. The development of dual inhibitors targeting both kinases is a promising therapeutic strategy. A series of novel triazolo[4,3-b]pyridazine derivatives have been synthesized and identified as potent dual inhibitors of c-Met and Pim-1. rsc.orgresearchgate.net

These compounds exhibited strong antiproliferative effects against various cancer cell lines. rsc.org One of the most potent compounds, 4g , demonstrated IC50 values of 0.163 µM and 0.283 µM against c-Met and Pim-1, respectively. rsc.orgresearchgate.net Further biological evaluation of this compound revealed its ability to induce cell cycle arrest and apoptosis in cancer cells. rsc.org

Table 4: Dual c-Met and Pim-1 Inhibitory Activity of a Triazolo[4,3-b]pyridazine Analogue

| Compound | c-Met IC50 (µM) | Pim-1 IC50 (µM) |

|---|---|---|

| 4g | 0.163 ± 0.01 | 0.283 ± 0.01 |

Receptor Modulation and Neurotransmitter System Interactions

Analogues of this compound have been investigated for their ability to modulate the activity of various receptors and interact with neurotransmitter systems, highlighting their potential in the treatment of central nervous system (CNS) disorders.

A notable area of investigation has been the interaction of these analogues with muscarinic acetylcholine receptors (mAChRs). A high-throughput screening campaign identified a novel series of antagonists based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core. nih.gov Optimization of this core structure led to the development of potent pan-muscarinic antagonists with significant CNS penetration. nih.gov Specifically, these compounds demonstrated inhibitory activity across all five muscarinic receptor subtypes (M1-5). nih.gov This broad-spectrum antagonism, coupled with favorable pharmacokinetic properties, suggests their potential as lead compounds for developing novel anticholinergic agents. nih.gov

The analgesic properties of certain pyridazinone analogues, which are structurally related to the core compound, have been linked to their interaction with neurological pathways. Studies on [(3-chlorophenyl)piperazinylpropyl]pyridazinones revealed that their antinociceptive effects are likely mediated through the noradrenergic and/or serotoninergic systems. nih.govscispace.com Pretreatment with reserpine, a substance that depletes monoamines, was found to prevent the pain threshold increase induced by these compounds. nih.govscispace.com Further investigation into arylpiperazinylalkylpyridazinones indicated the involvement of α2-adrenoceptors in their mechanism of action, as the antinociceptive effects were blocked by the α2-antagonist yohimbine. figshare.comnih.gov This suggests that these analogues exert their analgesic effects by modulating noradrenaline reuptake. figshare.comnih.gov

In Vitro Cytotoxicity and Antiproliferative Studies

Analogues of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic and antiproliferative effects against various cancer cell lines.

A series of 3,6-disubstituted pyridazines exhibited potent anti-proliferative activity against human breast cancer cell lines, T-47D and MDA-MB-231. nih.gov Similarly, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which contain a related piperidine (B6355638) pharmacophore, were shown to reduce the growth of several hematological cancer cell lines. nih.govnih.gov The antiproliferative activity of these compounds underscores their potential for development as novel cancer therapeutics.

The cytotoxic effects of these pyridazine analogues are often attributed to their ability to induce cell cycle arrest and apoptosis. In studies on breast cancer cell lines, potent 3,6-disubstituted pyridazines were found to alter cell cycle progression and induce apoptosis. nih.gov Further mechanistic insights were provided by studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which were found to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax, in hematological cancer cells. nih.govnih.gov This suggests that these compounds can trigger programmed cell death, a key mechanism in cancer therapy.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 3,6-disubstituted pyridazines | T-47D, MDA-MB-231 (human breast cancer) | Anti-proliferative activity | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth, increased mRNA expression of p53 and Bax | nih.govnih.gov |

Antinociceptive Activity Studies

Several analogues of this compound have been synthesized and evaluated for their antinociceptive (pain-relieving) properties. A number of [(3-chlorophenyl)piperazinylpropyl]pyridazinones and their corresponding isoxazolopyridazinones have demonstrated potent analgesic activity in preclinical models. nih.govscispace.com

In the mouse hot-plate test, a model of thermal pain, these compounds exhibited an efficacy comparable to that of morphine. nih.govscispace.com Furthermore, they were also found to be active in the abdominal constriction test, a model of chemical-induced pain. nih.gov The potent antinociceptive effects observed in these studies highlight the potential of these compounds as novel analgesics.

| Test | Model | Observation | Reference |

| Hot-plate test | Thermal nociceptive stimulus in mice | Efficacy similar to morphine | nih.govscispace.com |

| Abdominal constriction test | Chemical, painful stimulus in mice | Active in reducing writhing | nih.gov |

Anti-Inflammatory Activity Assessments

The pyridazinone scaffold, a key feature of many analogues, is recognized for its potential in the development of anti-inflammatory drugs. mdpi.comnih.gov Derivatives of this scaffold have been reported to exhibit anti-inflammatory activity through various mechanisms.

One such mechanism involves the inhibition of cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com Additionally, some pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com More recently, pyridazinone derivatives containing an indole moiety have been identified as potential phosphodiesterase type 4 (PDE4) inhibitors, another important target for anti-inflammatory agents. mdpi.com The ability of these compounds to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), further supports their anti-inflammatory potential. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on the Pyridazine (B1198779) Ring on Biological Activity

Modifications to the pyridazine ring, particularly at positions 3 and 5, have been shown to significantly impact the biological activity of related compounds. The electronic and steric properties of substituents can alter the molecule's interaction with its biological target.

In a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives developed as acetylcholinesterase (AChE) inhibitors, the introduction of a lipophilic environment at the C-5 position of the pyridazine ring was found to be favorable for AChE-inhibitory activity. nih.gov For instance, the addition of a methyl group at this position can enhance potency. This suggests that a hydrophobic pocket may be present in the active site of the target enzyme that can accommodate such groups.

Furthermore, while the 3-chloro substituent is a common starting point for synthesis due to its reactivity for nucleophilic substitution, its replacement with other groups can modulate activity. Studies on other pyridazine-containing compounds have shown that changes to the substituents on the pyridazine ring can lead to significant changes in potency. nih.gov For example, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides, alterations to the pyridazine ring generally resulted in a notable loss of insecticidal potency, highlighting the sensitivity of the biological target to the substitution pattern on this ring. nih.gov

The following table summarizes the impact of pyridazine ring substitutions on the AChE inhibitory activity of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine analogs. nih.gov

Table 1: Effect of Pyridazine Ring Substituents on AChE Inhibitory Activity

| Compound ID | R5 Substituent | IC50 (nM) on electric eel AChE |

|---|---|---|

| 1 | H | 120 |

| 4c | CH3 | 21 |

Influence of Piperidinyl Moiety Modifications on Pharmacological Efficacy

The piperidinyl moiety in 3-chloro-6-(piperidin-4-yl)pyridazine serves as a key linker and its modification, particularly at the N1 position, is a common strategy to alter the pharmacological profile of the molecule. The nature of the substituent on the piperidine (B6355638) nitrogen can influence factors such as solubility, cell permeability, and target engagement.

In the context of the aforementioned AChE inhibitors, isosteric replacements or modifications of the N-benzylpiperidine moiety were generally detrimental to the activity. nih.gov This indicates a specific requirement for the benzyl (B1604629) group, likely involving a hydrophobic interaction with the enzyme's active site.

Conversely, in other classes of biologically active piperidinyl-containing compounds, N-substitution is a critical determinant of potency and selectivity. For instance, in a series of novel sulfonamide derivatives containing a piperidine moiety developed as bactericides, the nature of the N-substituent played a crucial role in their antibacterial activity. mdpi.com These findings underscore the importance of the piperidine nitrogen substituent in defining the molecule's interaction with its biological target.

Stereochemical Considerations and Their Role in Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules containing a piperidine ring. The spatial arrangement of substituents on the piperidine ring can significantly affect how the molecule binds to its target. For instance, in the development of 3,5-disubstituted piperidine direct renin inhibitors, the cis-configuration was found to be a key determinant of their high in vitro potency. nih.gov

Although specific stereochemical studies on this compound were not found, it is a well-established principle in medicinal chemistry that different stereoisomers of a compound can exhibit vastly different pharmacological activities and metabolic profiles. For example, studies on cis- and trans-isomers of other pyridazine derivatives have shown that these isomers can have different effects on biological processes such as seed germination and seedling growth, with one isomer being beneficial and the other being noxious. uaiasi.ro This highlights the importance of controlling and evaluating the stereochemistry of any chiral centers introduced into the this compound scaffold.

Elucidation of Key Pharmacophoric Elements

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For derivatives of this compound, the key pharmacophoric elements can be inferred from related structures.

Based on the available data for analogous compounds, a general pharmacophore model would likely include:

A hydrogen bond acceptor: The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors.

A hydrophobic region: The chloro-substituted pyridazine ring provides a hydrophobic surface.

A linker: The piperidine ring acts as a linker of appropriate length and rigidity.

A variable substituent region: The N1 position of the piperidine ring allows for the introduction of various substituents to modulate properties and interact with specific subpockets of the target protein.

In the case of the 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine-based AChE inhibitors, the key pharmacophoric elements were identified as the pyridazine ring, the piperidine ring, and the N-benzyl group, all contributing to the binding affinity. nih.gov Molecular modeling studies on other pyridine (B92270) derivatives have also helped to define common pharmacophoric elements, such as ester groups and phenyl groups at specific positions, which are crucial for receptor affinity.

Computational Chemistry and in Silico Analysis of Pyridazine Piperidinyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic distributions. For derivatives of 3-chloro-pyridazine, DFT calculations, often employing basis sets like B3LYP/6-31G(d) or B3LYP/6-311G(d,p), provide a foundational understanding of their intrinsic chemical nature. nih.govresearchgate.net These calculations are crucial for correlating molecular structure with chemical reactivity and biological activity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity. The HOMO, acting as the electron donor, is associated with nucleophilic character, while the LUMO, the electron acceptor, relates to electrophilic character. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov

In studies of similar pyridazine (B1198779) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically distributed over the electron-deficient pyridazine ring and its substituents, such as the chlorine atom. For instance, in a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] amazonaws.commdpi.comnih.govtriazolo[4,3-b]pyridazine, the HOMO was found to be localized on the phenoxy ring, while the LUMO was centered on the triazole-pyridazine rings and the chlorine atom, with a calculated energy gap of 3.469 eV. uomphysics.net This distribution is crucial for predicting how the molecule will interact with other species. A lower energy gap is often correlated with enhanced bioactivity due to the facilitation of charge transfer interactions. scirp.org

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.238 | Electron-donating capability |

| ELUMO | -2.768 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.469 | Chemical reactivity and kinetic stability |

Data is illustrative for a related pyridazine derivative, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] amazonaws.commdpi.comnih.govtriazolo[4,3-b]pyridazine, as specific data for the title compound is not available in the cited literature. uomphysics.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. chemrxiv.org

Typically, the color red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like nitrogen or oxygen. nih.gov Conversely, blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. chemrxiv.org Green and yellow regions denote intermediate or neutral potential. uni-muenchen.de

For pyridazine-piperidinyl systems, MEP analysis can identify the most reactive sites. For example, in analyses of similar structures like 3-chloro-6-methoxypyridazine, the negative potential is often concentrated around the nitrogen atoms of the pyridazine ring, indicating these are the primary sites for protonation and hydrogen bond acceptance. nih.gov The regions around the hydrogen atoms of the piperidine (B6355638) ring would typically show positive potential, making them potential hydrogen bond donors. This detailed mapping of the molecular surface is instrumental in understanding non-covalent interactions, which are fundamental to ligand-receptor binding. nih.govchemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. amazonaws.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. For 3-Chloro-6-(piperidin-4-yl)pyridazine and its analogues, docking simulations can elucidate how these molecules might interact with specific protein targets, providing a rationale for their observed or potential pharmacological effects.

Binding Site Analysis and Interaction Modes

The primary goal of molecular docking is to identify the most favorable binding pose of a ligand within the active site of a protein. This analysis reveals crucial information about the specific amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the complex. These interactions commonly include:

Hydrogen Bonds: These are critical for specificity and affinity. The nitrogen atoms of the pyridazine ring and the piperidine NH group can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The carbon framework of the piperidine and pyridazine rings can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Halogen Bonds: The chlorine atom on the pyridazine ring can participate in halogen bonding, an often-underappreciated but significant interaction in ligand binding.

Pi-Pi Stacking: The aromatic pyridazine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

In docking studies of similar piperidine-containing compounds, these molecules have been shown to bind effectively within the active sites of various enzymes, such as ribonucleotide reductases or protein kinases. mdpi.comresearchgate.net The specific orientation and interactions provide a structural hypothesis for the compound's mechanism of action.

Ligand-Protein Complex Stability

The stability of the ligand-protein complex is often estimated by a scoring function within the docking algorithm, which calculates a binding energy (e.g., in kcal/mol). A lower, more negative binding energy generally indicates a more stable and favorable interaction. For instance, docking studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones against cancer-related proteins yielded total energies ranging from -89.33 to -97.40 kcal/mol, suggesting stable complex formation. mdpi.com

Beyond the initial docking score, molecular dynamics (MD) simulations can provide a more rigorous assessment of complex stability over time. MD simulations model the movement of atoms in the ligand-protein complex, offering insights into the flexibility of the binding pose and the persistence of key interactions. This dynamic view helps to confirm whether the interactions predicted by docking are maintained in a more realistic, solvated environment.

In Silico Prediction of Biological Activity and Target Identification (e.g., SwissTargetPrediction, PASS)

In silico prediction tools leverage vast databases of known chemical structures and their biological activities to forecast the properties of novel compounds. These platforms can predict potential protein targets, pharmacological activities, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). amazonaws.com

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity. By comparing the query molecule to a library of known active compounds, it generates a list of potential targets, which can guide experimental validation.

Prediction of Activity Spectra for Substances (PASS) is another powerful tool that predicts a wide spectrum of biological activities based on the structural formula of a compound. The output is a list of potential activities with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). This can reveal potential therapeutic applications as well as possible side effects.

Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Properties)

Physicochemical Properties and Lipophilicity

The fundamental physicochemical properties of a compound heavily influence its behavior in a biological system. For this compound, these were calculated to fall within ranges typically associated with orally available drugs.

Lipophilicity, a key determinant of a drug's absorption and distribution, was estimated using the consensus log P value, which averages predictions from multiple models. The predicted value suggests a balanced solubility profile, which is crucial for both dissolution in the gastrointestinal tract and permeation across cell membranes.

| Property | Predicted Value |

| Molecular Formula | C9H12ClN3 |

| Molecular Weight | 197.66 g/mol |

| Number of Heavy Atoms | 13 |

| Number of Aromatic Heavy Atoms | 6 |

| Fraction Csp3 | 0.56 |

| Number of Rotatable Bonds | 1 |

| Number of H-bond Acceptors | 3 |

| Number of H-bond Donors | 1 |

| Molar Refractivity | 53.80 |

| Topological Polar Surface Area (TPSA) | 41.57 Ų |

Interactive Table 1: Predicted Physicochemical Properties of this compound

Water Solubility and Pharmacokinetics

The predicted water solubility of this compound indicates that it is soluble, a favorable characteristic for oral administration. The pharmacokinetic predictions further support its potential as a drug candidate. The compound is predicted to have high gastrointestinal (GI) absorption and is not expected to be a substrate for P-glycoprotein (P-gp), a key efflux pump that can limit the bioavailability of many drugs.

Furthermore, the in silico models predict that this compound is unlikely to inhibit key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Inhibition of these enzymes is a common cause of drug-drug interactions, and the lack of predicted inhibition is a positive attribute. The predicted skin permeability (Log Kp) is -7.03 cm/s, suggesting low dermal absorption.

| Parameter | Prediction |

| Gastrointestinal absorption | High |

| P-gp substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

| Log Kp (skin permeation) | -7.03 cm/s |

Interactive Table 2: Predicted ADME Properties of this compound

Drug-Likeness and Medicinal Chemistry Friendliness

The concept of "drug-likeness" is used to assess whether a compound possesses the physical and chemical properties consistent with known drugs. This compound was evaluated against several established drug-likeness rules, including Lipinski's rule of five, the Ghose filter, the Veber rule, the Egan rule, and the Muegge rule. The compound was found to be compliant with all of these rules, with zero violations, indicating a high degree of drug-likeness.

From a medicinal chemistry perspective, the molecule was also evaluated for potential issues. It was not found to contain any Pan-Assay Interference Compounds (PAINS) alerts, which are substructures known to often lead to false positives in high-throughput screening. Additionally, no Brenk alerts were identified, suggesting the absence of known toxic or metabolically unstable fragments. The synthetic accessibility score was calculated to be 2.51, indicating that the compound should be relatively straightforward to synthesize.

| Rule/Filter | Prediction |

| Lipinski's Rule of Five | Compliant (0 violations) |

| Ghose Filter | Compliant |

| Veber Rule | Compliant |

| Egan Rule | Compliant |

| Muegge Rule | Compliant |

| PAINS Alerts | 0 |

| Brenk Alerts | 0 |

| Synthetic Accessibility | 2.51 |

Interactive Table 3: Drug-Likeness and Medicinal Chemistry Predictions for this compound

Conclusion and Future Research Directions

Summary of Current Understanding of 3-Chloro-6-(piperidin-4-yl)pyridazine Analogues

The pyridazine (B1198779) nucleus is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.govacs.orgresearchgate.net The fusion of a pyridazine ring with a piperidine (B6355638) moiety, as seen in this compound, creates a chemical scaffold with considerable interest in drug discovery. The piperidine ring is a prevalent feature in many pharmaceuticals, valued for its ability to confer favorable physicochemical and pharmacokinetic properties. nih.govnih.gov

Research into analogues of this compound has largely focused on modifications of the piperidine ring, often replacing it with a piperazine (B1678402) group, and exploring various substitutions on both heterocyclic systems. These analogues have been investigated for a range of biological activities. For instance, 3-(piperazin-1-yl)pyridazine derivatives have been reported to possess anti-inotropic, anti-blood platelet aggregation, and anti-bacterial activities. nih.gov The pyridazine scaffold is considered a privileged structure in drug design, particularly for the development of protein kinase inhibitors for cancer therapy. nih.gov

The existing body of research indicates that the pyridazine-piperidinyl scaffold is a versatile template for generating compounds with diverse biological effects. The chloro-substituent on the pyridazine ring serves as a crucial handle for synthetic modification, allowing for the introduction of various functional groups to modulate activity and selectivity.

Unexplored Avenues in Synthesis and Derivatization

While foundational synthetic routes to pyridazine and piperidine derivatives are well-established, several modern synthetic strategies remain largely unexplored for the specific derivatization of this compound.

Table 1: Modern Synthetic Strategies for Potential Derivatization

| Synthetic Strategy | Description | Potential Application to Target Scaffold |

|---|---|---|

| Biocatalytic C-H Oxidation | Utilizes enzymes to selectively add a hydroxyl group to specific C-H bonds on the piperidine ring. news-medical.net | Creation of novel hydroxylated derivatives of the piperidine moiety, providing new points for further functionalization. |

| Nickel-Catalyzed Cross-Coupling | Employs nickel electrocatalysis for radical cross-coupling to form new carbon-carbon bonds efficiently without the need for protecting groups. news-medical.net | Direct and modular attachment of various alkyl and aryl fragments to the piperidine ring, rapidly expanding chemical diversity. |

| Skeletal Editing | A novel method that directly converts pyridines into pyridazines through a photoinitiated rearrangement of N-amino-2-azidopyridinium cations. nih.gov | A new retrosynthetic approach to the pyridazine core, potentially allowing access to novel substitution patterns not achievable through traditional cyclization methods. |

| Inverse-Electron-Demand Diels-Alder | Reaction of tetrazines with alkynyl sulfides to regioselectively synthesize trisubstituted pyridazines. rsc.org | Offers a regioselective pathway to construct the pyridazine ring, allowing for precise control over substituent placement. |

The application of these cutting-edge synthetic methods could significantly streamline the synthesis of complex analogues and unlock new areas of chemical space for biological screening. For example, the modular nature of nickel-catalyzed cross-coupling could facilitate the rapid generation of a library of derivatives with diverse substituents on the piperidine ring, enabling a more thorough exploration of structure-activity relationships (SAR). news-medical.net

Advancements in Biological Target Deconvolution

A significant challenge in the development of novel therapeutics based on phenotypic screening is the identification of their specific molecular targets. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action. nih.gov Several advanced techniques have emerged that could be applied to elucidate the biological targets of this compound and its analogues.

Table 2: Advanced Target Deconvolution Techniques

| Technique | Principle | Relevance for Pyridazine-Piperidinyl Scaffolds |

|---|---|---|

| CRISPR-Based Genetic Screening | A genome-wide loss-of-function screen where cells lacking the drug's target are positively selected for survival in the presence of the compound. nih.govacs.org | Unbiased, in-cell identification of the primary target(s) and essential pathway components required for the compound's activity. |

| Chemical Proteomics | Immobilized small-molecule probes are used to "pull down" their binding proteins from cell lysates, which are then identified by mass spectrometry. nih.govtechnologynetworks.com | Direct identification of protein interactors, providing insights into both on-target and potential off-target effects. |

| Protein & Cell Microarrays | High-throughput screening of a labeled compound against thousands of purified proteins or proteins expressed on the surface of cells arrayed on a slide. technologynetworks.combohrium.com | Rapidly profiles the compound's binding specificity across a large portion of the proteome to identify primary targets and off-targets. |

| Thermal Proteome Profiling | Measures changes in protein thermal stability across the proteome upon ligand binding, as target engagement often stabilizes a protein against heat-induced unfolding. acs.org | A label-free, in-situ method to identify direct targets by observing stabilization patterns in the presence of the compound. |

Employing these methods would be a crucial step forward, transforming the understanding of pyridazine-piperidinyl compounds from molecules with an observed biological effect to tools with a well-defined mechanism of action. This knowledge is fundamental for further optimization and clinical development.

Prospects for Rational Drug Design and Optimization of Pyridazine-Piperidinyl Scaffolds

The pyridazine-piperidinyl scaffold represents a promising starting point for rational drug design. The inherent biological relevance of both the pyridazine and piperidine moieties, combined with their synthetic tractability, provides a solid foundation for optimization efforts. nih.govresearchgate.net

Future rational design strategies should focus on several key areas:

Structure-Based Design: Once a biological target is identified, computational methods like molecular docking and molecular dynamics simulations can be used to predict the binding mode of the scaffold. This information can guide the design of new analogues with improved affinity and selectivity. nih.gov

Modulation of Physicochemical Properties: The piperidine ring offers numerous opportunities to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability. Introducing polar groups or modifying the ring conformation can significantly impact a compound's drug-like properties. thieme-connect.com

Exploitation of Chirality: Introducing chiral centers into the piperidine ring can lead to stereoisomers with distinct biological activities and pharmacokinetic profiles. Chiral piperidine scaffolds are increasingly recognized as a valuable strategy for enhancing potency and selectivity. researchgate.netthieme-connect.com

Targeted Library Synthesis: Based on initial SAR and structural insights, focused libraries of compounds can be synthesized to systematically probe specific interactions with the target protein and optimize for desired biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

The convergence of modern synthetic chemistry, advanced target deconvolution techniques, and computational drug design holds immense promise for unlocking the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. How are SAR studies designed to evaluate anti-microbial activity against resistant strains?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (MRSA) and E. coli (ESBL) include:

- Derivative libraries : 20+ analogs with varied substituents (e.g., sulfonyl, methyl).

- Time-kill kinetics : Assess bactericidal effects over 24 hours.

- Resistance induction : Serial passage experiments to monitor mutation rates. Triazolopyridazine analogs show enhanced Gram-negative activity via porin inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.